4-(Difluoromethylsulfonyl)nitrobenzene

Übersicht

Beschreibung

4-(Difluoromethylsulfonyl)nitrobenzene (DFMSNB) is a compound that has gained attention in scientific research due to its unique properties. It is a nitroaromatic compound that contains both fluorine and sulfur atoms, making it an interesting target for synthesis and study. In

Wissenschaftliche Forschungsanwendungen

Sorption and Desorption Analysis

Scientific Field

Environmental Science Application Summary: Nitrobenzene was used to investigate its interaction with differently functionalized multiwalled carbon nanotubes (MWCNTs). The study focused on the stability of carbon nanotubes (CNTs) suspension, which is a key factor in determining their transport, fate, and toxicity in an aquatic environment . Methods: The study involved the use of nitrobenzene at different initial concentrations and observed the effects on the stability of CNTs aggregation and sorption hysteresis . Results: The study found that both the stability of CNTs aggregation and sorption hysteresis were affected by the initial concentration of nitrobenzene and the surface functionalization coverage of MWCNTs .

Catalytic Reduction

Scientific Field

Chemical Engineering Application Summary: Nitrobenzene was used in a study investigating the catalytic reduction using a copper-based metal-organic framework (MOF) as a catalyst . Methods: The catalyst was used for the reduction of nitrobenzene, using sodium borohydride (NaBH4) as the reducing agent . Results: The catalyst exhibited high nitrobenzene conversion (100%) and a quick reaction time (8 min). This was one of the highest efficiencies among non-noble metal catalysts reported so far .

Fluorescent Sensing

Scientific Field

Analytical Chemistry Application Summary: Nitrobenzene was used in a study investigating its detection in aqueous solution using a series of fluorescent Zn-MOFs . Methods: The study involved the use of Zn-MOFs to detect nitrobenzene in aqueous solution . Results: The study found that all Zn-MOFs could highly sensitively detect nitrobenzene in aqueous solution .

Single- and Two-Electron Reduction of Nitroaromatic Compounds

Scientific Field

Biochemistry Application Summary: Nitroaromatic compounds maintain their importance in relation to industrial processes, environmental pollution, and pharmaceutical application. The manifestation of toxicity/therapeutic action of nitroaromatics may involve their single- or two-electron reduction performed by various flavoenzymes and/or their physiological redox partners, metalloproteins . Methods: The study involved the use of nitroaromatic compounds and flavoenzymes of different groups . Results: The study addressed the intrinsic redox properties of nitroaromatic compounds, in particular, the energetics of their single- and two-electron reduction in aqueous medium .

Difluoromethylation Processes

Scientific Field

Organic Chemistry Application Summary: This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Methods: The study involved the use of multiple difluoromethylation reagents . Results: The study found that these advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Eigenschaften

IUPAC Name |

1-(difluoromethylsulfonyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-5(2-4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYJGQKFQRBEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611134 | |

| Record name | 1-(Difluoromethanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethylsulfonyl)nitrobenzene | |

CAS RN |

24906-74-9 | |

| Record name | 1-(Difluoromethanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

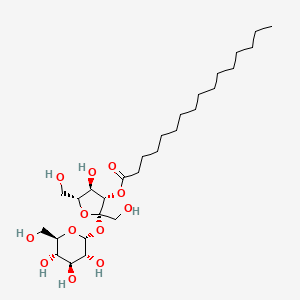

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

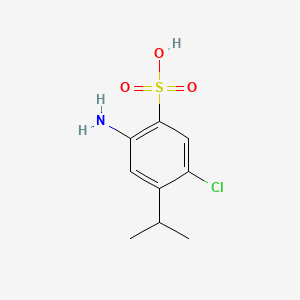

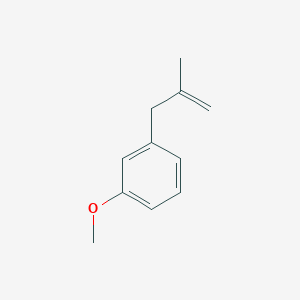

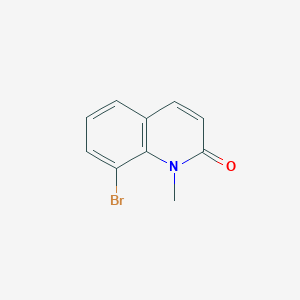

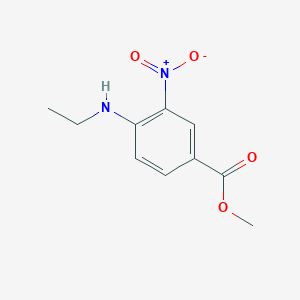

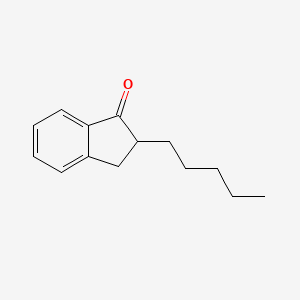

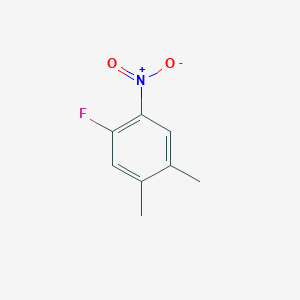

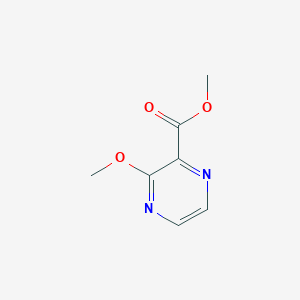

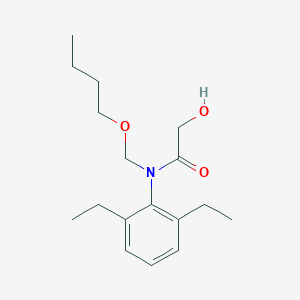

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.